Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride is a heterocyclic compound characterized by its unique pyrrolo[3,4-d]pyrimidine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 215.64 g/mol .
The synthesis of methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride typically involves several key steps:
These reactions are typically carried out in organic solvents like ethanol or methanol at controlled temperatures ranging from 60 to 80°C to ensure high yields and purity .
The molecular structure of methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride can be represented as follows:
The structural representation can be visualized using SMILES notation: COC(=O)c1ncc2c(n1)CNC2.Cl .
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry applications.
The mechanism of action for methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride involves its interaction with specific biological targets:
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in various chemical environments and applications in research.
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride has several applications in scientific research:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: